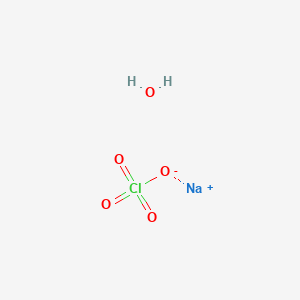

Sodium perchlorate monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium perchlorate monohydrate is an inorganic compound with the chemical formula NaClO₄·H₂O. It consists of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻). This compound is a white crystalline, hygroscopic solid that is highly soluble in water and ethanol. It is noteworthy for being the most water-soluble of the common perchlorate salts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium perchlorate monohydrate can be synthesized by treating a solution of sodium chlorate (NaClO₃) with an inert electrode, such as platinum, through anodic oxidation. The reaction can occur in both acidic and alkaline mediums:

- In acidic medium: NaClO₃ + H₂O → NaClO₄ + 2H⁺ + 2e⁻

- In alkaline medium: NaClO₃ + 2OH⁻ → NaClO₄ + H₂O + 2e⁻ .

Industrial Production Methods:

Electrolysis Method: A saturated solution of sodium chlorate is used as the electrolyte. The solution is subjected to electrolysis with a controlled current intensity of 1500A and a cell voltage of 5-6V, maintaining a pH of 6-7 and a temperature of 50-70°C. When 92-96% of the sodium chlorate is converted, the electrolysis is stopped.

Chemical Reaction Method: Sodium carbonate (Na₂CO₃) is used to treat a solution of perchloric acid (HClO₄).

Types of Reactions:

Oxidation: Sodium perchlorate is a strong oxidizing agent.

Reduction: Sodium perchlorate can be reduced to sodium chlorate (NaClO₃) under specific conditions.

Common Reagents and Conditions:

Oxidation: High temperatures (around 490°C).

Substitution: Reactions with ammonium chloride or potassium chloride in aqueous solutions.

Major Products Formed:

Oxidation: Sodium chloride and dioxygen.

Substitution: Ammonium perchlorate or potassium perchlorate.

Aplicaciones Científicas De Investigación

PVC Stabilization

Sodium perchlorate monohydrate is used as a stabilizer in polyvinyl chloride (PVC) formulations. Its role includes:

- Thermal Stability : It inhibits PVC degradation at elevated temperatures by preventing the formation of hydrochloric acid (HCl) and other corrosive gases .

- UV Resistance : It enhances the UV stability of PVC by scavenging free radicals generated by UV radiation, thus preserving the material's mechanical properties .

Electrochemical Applications

Sodium perchlorate serves as a supporting electrolyte in various electrochemical processes:

- Polypyrrole Film Preparation : It is used in the preparation of polypyrrole films, which are significant in electronic applications due to their conductivity .

- Electrolyte Films : When doped with sodium carboxymethyl cellulose (NaCMC), it forms electrolyte films used in electrochemical cells .

Textile Industry

In the textile industry, sodium perchlorate is employed as an oxidizing agent to remove color from wastewater, facilitating dye removal processes .

Salting-Out Extraction

Sodium perchlorate is utilized in salting-out extraction techniques due to its high solubility and non-reactive nature:

- It aids in the extraction of water-soluble compounds by enhancing phase separation during aqueous workup processes .

Protein Denaturation

In biochemical applications, sodium perchlorate is used for denaturing proteins during DNA extraction and hybridization reactions, which is vital for molecular biology research .

Medical Applications

Sodium perchlorate has several medical uses, particularly in thyroid treatment:

- Thyroid Function Regulation : It blocks iodine uptake in patients with subclinical hyperthyroidism before administering iodinated contrast agents. This application helps manage thyroid hormone levels effectively .

- Case Studies : In clinical settings, sodium perchlorate has been administered to patients with hyperthyroidism, demonstrating reversible effects on thyroid function when used appropriately .

Groundwater Remediation

Sodium perchlorate has been studied for its potential use in groundwater remediation due to its oxidizing properties:

- Its effectiveness in breaking down organic contaminants makes it a candidate for treating polluted water sources .

Data Summary Table

| Application Area | Specific Use Case | Benefits/Outcomes |

|---|---|---|

| Industrial | PVC Stabilization | Enhances thermal and UV stability |

| Industrial | Electrochemical Processes | Supports film preparation and electrolyte formation |

| Textile Industry | Wastewater Treatment | Effective color removal from textile effluents |

| Laboratory | Salting-Out Extraction | Improved phase separation in aqueous workups |

| Laboratory | Protein Denaturation | Essential for DNA extraction protocols |

| Medical | Thyroid Function Regulation | Blocks iodine uptake; manages hyperthyroidism |

| Environmental | Groundwater Remediation | Breakdown of organic contaminants |

Case Study 1: PVC Stabilization

In a study evaluating the effectiveness of various stabilizers for PVC, this compound demonstrated superior performance in maintaining the mechanical integrity of PVC under thermal stress compared to traditional stabilizers like lead-based compounds.

Case Study 2: Medical Application

A clinical trial involving patients with hyperthyroidism showed that those treated with sodium perchlorate experienced significant regulation of thyroid hormone levels without severe side effects, highlighting its potential as a therapeutic agent.

Mecanismo De Acción

Sodium perchlorate acts as a competitive inhibitor of iodine uptake in the thyroid gland. By inhibiting the sodium-iodide symporter, it prevents iodine from being absorbed by the thyroid, thereby protecting the gland from radiation or diagnosing thyroid disorders . This mechanism is particularly useful in medical applications for treating hyperthyroidism and protecting against radioactive iodine exposure.

Comparación Con Compuestos Similares

- Sodium chlorate (NaClO₃)

- Sodium hypochlorite (NaClO)

- Sodium chlorite (NaClO₂)

- Potassium perchlorate (KClO₄)

- Ammonium perchlorate (NH₄ClO₄)

Comparison:

- Sodium perchlorate vs. Sodium chlorate: Sodium perchlorate is a stronger oxidizing agent and more soluble in water compared to sodium chlorate.

- Sodium perchlorate vs. Sodium hypochlorite: Sodium perchlorate is more stable and has a higher oxidation state than sodium hypochlorite.

- Sodium perchlorate vs. Sodium chlorite: Sodium perchlorate is a stronger oxidizer and more stable than sodium chlorite.

- Sodium perchlorate vs. Potassium perchlorate: Sodium perchlorate is more soluble in water than potassium perchlorate, making it more suitable for aqueous applications.

- Sodium perchlorate vs. Ammonium perchlorate: Sodium perchlorate is more stable and less hygroscopic than ammonium perchlorate, making it easier to handle and store .

Sodium perchlorate monohydrate stands out due to its high solubility, strong oxidizing properties, and stability, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Sodium perchlorate monohydrate (NaClO4·H2O) is an inorganic compound notable for its diverse applications in biological and chemical contexts. Its biological activity is primarily linked to its role in molecular biology, medicine, and potential toxicological effects. This article explores the compound's biological functions, mechanisms of action, and relevant case studies.

- Chemical Formula : NaClO4·H2O

- Molecular Weight : 140.46 g/mol

- Solubility : Highly soluble in water (2096 g/L at 25 °C) and ethanol

- Physical State : White crystalline solid, hygroscopic

Applications in Molecular Biology

Chaotropic Agent : Sodium perchlorate is widely used as a chaotropic agent in DNA extraction and hybridization reactions. It disrupts hydrogen bonding, facilitating the denaturation of nucleic acids and proteins, which is essential for various biochemical assays .

Deproteinization : In nucleic acid synthesis, sodium perchlorate aids in the removal of proteins that may interfere with the extraction process. This property is particularly valuable in protocols requiring high purity of nucleic acids .

Medical Applications

Sodium perchlorate serves a significant role in medical settings, particularly concerning thyroid function:

- Thyroid Inhibition : It acts as a competitive inhibitor of iodine uptake by the thyroid gland. This application is crucial for patients with subclinical hyperthyroidism, where it helps prevent excessive iodine absorption prior to the administration of iodinated contrast agents .

- Potential Toxicity : Chronic exposure to sodium perchlorate has been associated with adverse effects on thyroid function, including goiter formation and other thyroid dysfunctions due to its interference with iodide uptake .

Toxicological Studies

Several studies have investigated the toxicological impacts of sodium perchlorate:

- Animal Studies : Research involving African green monkeys and Sprague-Dawley rats has shown that prolonged exposure to sodium chlorate (a related compound) can lead to thyroid gland abnormalities, including follicular cell hypertrophy and potential tumorigenesis . These findings suggest that sodium perchlorate may exhibit similar toxicological profiles due to its structural similarities.

- Chronic Exposure Effects : Chronic exposure to perchlorates can result in symptoms such as skin irritation, respiratory issues, and gastrointestinal disturbances. Specific studies have documented changes in organ weights and blood abnormalities following extended exposure .

Case Studies

- Thyroid Function Study in Monkeys :

- Developmental Toxicity Assessment :

Summary of Biological Activity

| Property/Activity | Description |

|---|---|

| Chaotropic Agent | Facilitates DNA extraction and hybridization by disrupting hydrogen bonds |

| Deproteinization | Removes proteins during nucleic acid synthesis |

| Thyroid Inhibition | Blocks iodine uptake; used in hyperthyroidism treatment |

| Toxicological Effects | Chronic exposure linked to thyroid dysfunction and other health issues |

Propiedades

Número CAS |

7791-07-3 |

|---|---|

Fórmula molecular |

ClH3NaO5 |

Peso molecular |

141.46 g/mol |

Nombre IUPAC |

sodium;perchlorate;hydrate |

InChI |

InChI=1S/ClHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2 |

Clave InChI |

SOAFTOVKEPSSML-UHFFFAOYSA-N |

SMILES |

O.[O-]Cl(=O)(=O)=O.[Na+] |

SMILES canónico |

O.OCl(=O)(=O)=O.[Na] |

Key on ui other cas no. |

7791-07-3 |

Pictogramas |

Oxidizer; Irritant |

Números CAS relacionados |

207683-20-3 |

Sinónimos |

NaClO4.H2O, Perchloric acid sodium salt monohydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.